molecular formula C24H30N4O7 B13422824 9-(Aminomethyl)minocycline

9-(Aminomethyl)minocycline

Cat. No.: B13422824
M. Wt: 486.5 g/mol
InChI Key: YWZHIILVPBEDNQ-DMZCIERTSA-N
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Description

9-(Aminomethyl)minocycline is a derivative of minocycline, a second-generation tetracycline antibioticThe addition of the aminomethyl group at the 9-position enhances its antibacterial activity and broadens its spectrum of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Aminomethyl)minocycline involves several steps:

Industrial Production Methods

The industrial production of this compound can be carried out using a semi-continuous or continuous flow process. This method allows for the efficient production of the compound without the need to isolate intermediate products between reaction steps .

Chemical Reactions Analysis

Types of Reactions

9-(Aminomethyl)minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(Aminomethyl)minocycline has a wide range of scientific research applications:

Mechanism of Action

9-(Aminomethyl)minocycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound’s unique structure allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Aminomethyl)minocycline is unique due to its enhanced antibacterial activity and ability to overcome resistance mechanisms. The addition of the aminomethyl group at the 9-position distinguishes it from other tetracycline derivatives and contributes to its broad-spectrum efficacy .

Biological Activity

9-(Aminomethyl)minocycline, a derivative of the tetracycline antibiotic minocycline, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, effects on microbial dysbiosis, and additional pharmacological actions.

Antibacterial Activity

Mechanism of Action
this compound exhibits its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism is characteristic of tetracyclines and leads to bacteriostatic activity against a wide range of both Gram-positive and Gram-negative bacteria .

Comparative Efficacy
Studies have shown that various derivatives of minocycline, including this compound, demonstrate enhanced activity against resistant strains of bacteria. For instance, a study found that certain 9-sulfonylamino derivatives exhibited improved antibacterial activity against tetracycline-resistant pathogens .

CompoundActivity Against Tetracycline-Resistant Strains
This compoundEffective against several strains
9-Sulfonylamino DerivativesSuperior efficacy noted

Microbial Dysbiosis

Impact on Skin and Gut Microbiota
Research indicates that minocycline can significantly alter the microbiota composition in both skin and gut environments. A case-control study involving acne patients demonstrated that treatment with oral minocycline led to notable changes in the gut microbiome, particularly an increase in Bacteroidetes and a decrease in Firmicutes . This shift may contribute to the drug's anti-inflammatory effects in acne treatment.

Case Study: Acne Patients

  • Participants: 8 acne patients vs. 8 controls
  • Treatment: Oral minocycline (100 mg twice daily for 4 weeks)
  • Findings:
    • Significant enrichment of Bacteroidetes post-treatment (p=0.033)
    • Decreased Firmicutes to Bacteroidetes ratio post-treatment

Additional Pharmacological Activities

Beyond its antibacterial properties, this compound exhibits several off-target activities:

  • Anti-inflammatory Effects: Inhibits matrix metalloproteinases (MMPs), contributing to reduced inflammation .
  • Neuroprotective Properties: Preclinical studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis and oxidative stress .
  • Otoprotective Effects: Animal studies indicate that it may mitigate hearing loss induced by noise or ototoxic drugs .

Structure-Activity Relationship Studies

Recent research has focused on the synthesis of various derivatives of minocycline to enhance its biological activity. For example, organocatalyzed Mannich reactions have been employed to modify the D-ring of minocycline derivatives, leading to compounds with selective activity against Gram-positive bacteria . These studies highlight the importance of structural modifications in developing new antibiotics.

Properties

Molecular Formula

C24H30N4O7

Molecular Weight

486.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1

InChI Key

YWZHIILVPBEDNQ-DMZCIERTSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C

Origin of Product

United States

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